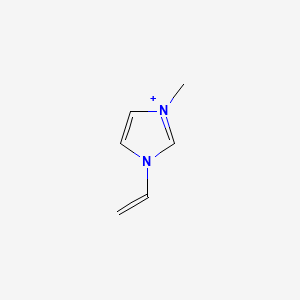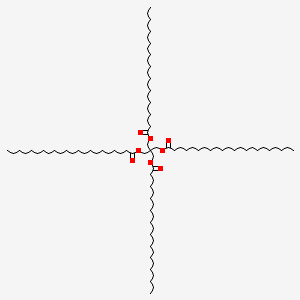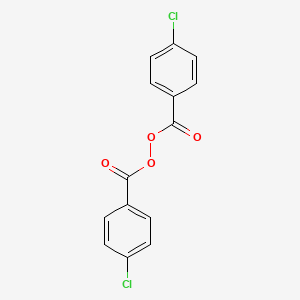
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE is a derivative of adamantane, a tricyclic cage compound with the formula C10H16.
Méthodes De Préparation
The synthesis of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE typically involves the functionalization of adamantane through radical or carbocation intermediates. Industrial production methods often rely on pre-functionalized adamantyl substrates and may involve harsh conditions to achieve the necessary transformations .
Analyse Des Réactions Chimiques
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-THF complexes for reduction and various oxidizing agents for oxidative transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with diverse functional groups such as alkenes, alkynes, and carbonyl groups .
Applications De Recherche Scientifique
Additionally, it has been explored for its use in nanomaterials and catalysis due to its unique structural and biological properties . The compound’s ability to undergo selective C-H functionalization makes it a valuable building block for the synthesis of various functionalized adamantane derivatives .
Mécanisme D'action
The mechanism of action of 1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s structural properties allow it to interact with biological molecules, leading to its observed antiviral and neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-(2-HYDROXYETHYLAMINO)ETHYL)ADAMANTANE HYDROCHLORIDE can be compared with other similar compounds such as amantadine, rimantadine, and memantine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used for its neuroprotective properties . The unique functionalization of this compound distinguishes it from these other compounds and contributes to its specific properties and applications .
Propriétés
Numéro CAS |
14208-99-2 |
|---|---|
Formule moléculaire |
C14H26ClNO |
Poids moléculaire |
259.81 g/mol |
Nom IUPAC |
2-[2-(1-adamantyl)ethylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c16-4-3-15-2-1-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15-16H,1-10H2;1H |
Clé InChI |
DIIMOZWYSXJOFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCNCCO.Cl |
Key on ui other cas no. |
14208-99-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















